Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]-
Description
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 70863-80-8) is a protected aldehyde derivative featuring a tetrahydropyran (THP) ether group at the 9-position of a nonanal chain. This compound is synthesized via selective protection of 1,9-nonanediol with 3,4-dihydro-2H-pyran under acidic conditions, yielding 9-((tetrahydro-2H-pyran-2-yl)oxy)nonan-1-ol, followed by oxidation using pyridinium chlorochromate (PCC) to generate the aldehyde functionality . The THP group serves as a protective moiety for hydroxyl groups, enabling selective reactions in multi-step syntheses, particularly in isotopic labeling studies (e.g., 13C incorporation for tracing metabolic pathways) .
Properties
IUPAC Name |
9-(oxan-2-yloxy)nonanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h11,14H,1-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHOWKFZQAEKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435366 | |
| Record name | Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70863-80-8 | |
| Record name | Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of nonanal with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols in organic synthesis . The reaction conditions usually involve the use of dichloromethane as a solvent and p-toluenesulfonic acid as the catalyst at ambient temperature.
Industrial Production Methods
In industrial settings, the production of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid catalysts like hydrochloric acid or sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: Nonanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]-, characterized by its molecular formula and a molecular weight of approximately 242.35 g/mol, is an organic compound with diverse potential applications across various fields . The compound features a nonanal backbone with a tetrahydro-2H-pyran-2-yloxy group attached at the ninth carbon position, contributing to its unique chemical behavior.
Potential Applications
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- has potential applications in:
- Fragrance Industry Due to its pleasant odor profile.
Related Compounds
Several compounds share structural similarities with Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]-:
| Compound Name | Structure | Key Features |
|---|---|---|
| Nonanal | C9H18O | A straight-chain aldehyde known for its fatty odor; widely used in fragrances. |
| 1-Octanol | C8H18O | A primary alcohol that exhibits similar hydrophobic characteristics; used as a solvent and flavoring agent. |
| Tetrahydropyran | C5H10O | A cyclic ether that serves as a versatile building block in organic synthesis; known for its stability and reactivity. |
What sets Nonanal, 9-[(tetrahydro-2H-pyran-2-yloxy]- apart from these compounds is its combination of an aldehyde functionality with a cyclic ether moiety, which may confer unique properties such as enhanced solubility or specific biological interactions not observed in simpler analogs like nonanal or octanol.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Mechanism of Action
The mechanism of action of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets. The tetrahydropyranyl group acts as a protecting group, preventing unwanted reactions at the alcohol site. This allows for selective reactions to occur at other functional groups. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are facilitated by the presence of the tetrahydropyranyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Aldehyde vs. Carboxylic Acid
- Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 70863-80-8) Structure: Aldehyde group at C1, THP ether at C7. Synthesis: Oxidation of 9-(tetrahydropyran-2-yloxy)nonan-1-ol using PCC . Applications: Intermediate in isotopic labeling for biochemical studies .
- 9-((Tetrahydro-2H-pyran-2-yl)oxy)nonanoic Acid (284) Structure: Carboxylic acid at C1, THP ether at C8. Synthesis: Saponification of ethyl 9-((tetrahydro-2H-pyran-2-yl)oxy)nonanoate under basic conditions . Applications: Precursor for lipid derivatives and surfactants due to amphiphilic properties .
Amide Derivatives
Compounds like (E)-N-((tetrahydro-2H-pyran-2-yl)oxy)-3-(o-tolyl)acrylamide (5d) feature amide groups instead of aldehydes. These derivatives exhibit enhanced stability and are used in drug discovery for their bioactivity, such as antitumor properties .
Chain Length and Substituent Modifications
Shorter-Chain THP-Protected Alcohols
- 6-((Tetrahydro-2H-pyran-2-yl)oxy)hexanoic Acid Structure: THP ether at C6, carboxylic acid at C1. Synthesis: Saponification of ethyl 6-((tetrahydro-2H-pyran-2-yl)oxy)hexanoate . Applications: Shorter chain length reduces lipophilicity, making it suitable for hydrophilic conjugates .
Iodo-Alkyne Derivatives
- 2-[(9-Iodo-2-nonyn-1-yl)oxy]tetrahydro-2H-pyran Structure: Alkyne and iodine substituents at C9. Molecular Weight: 350.24 g/mol . Applications: Reactive intermediate in cross-coupling reactions (e.g., Sonogashira coupling) .
Stability and Reactivity
- THP Group Stability : The THP ether is stable under acidic and oxidative conditions (e.g., PCC) but cleaved via hydrolysis in aqueous acids . This contrasts with tert-butyldimethylsilyl (TBS) ethers, which require fluoride ions for cleavage .
- Aldehyde Reactivity: The aldehyde group in Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- is prone to nucleophilic attacks, making it suitable for condensations (e.g., Wittig reactions) to form alkenes .
Biological Activity
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- is a compound with a unique structure that combines an aldehyde moiety with a tetrahydropyranyl ether. This combination potentially enhances its solubility and biological interactions compared to simpler analogs. Understanding its biological activity is crucial for its applications in chemistry, biology, and medicine.
- Molecular Formula : C14H26O3
- Molecular Weight : Approximately 242.35 g/mol
The compound is synthesized through the reaction of nonanal with tetrahydropyran in the presence of an acid catalyst, forming a tetrahydropyranyl ether, which is commonly used as a protecting group in organic synthesis .
The biological activity of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- is mediated through its interaction with various molecular targets. The tetrahydropyranyl group serves as a protective moiety, allowing selective reactions at other functional groups. This selectivity can lead to diverse biological effects depending on the specific interactions with biomolecules.
1. Toxicological Studies
Research indicates that nonanal and its derivatives can exhibit toxic effects under certain conditions. For example, exposure to ozone has been shown to increase levels of nonanal in lung fluid, suggesting its role as a potential biomarker for ozone exposure . This implicates nonanal in oxidative stress responses and inflammation pathways.
Comparative Analysis
To understand the unique properties of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]-, it can be compared to similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Nonanal | C9H18O | A straight-chain aldehyde used widely in fragrances |
| Tetrahydropyran | C5H10O | A cyclic ether known for its stability and reactivity |
| Nonanol | C9H20O | An alcohol derived from nonanal; less reactive than nonanal |
The distinct combination of the aldehyde functionality with the cyclic ether moiety in Nonanal, 9-[(tetrahydro-2H-pyran-2-yloxy]- may confer unique properties such as enhanced solubility or specific biological interactions not observed in simpler analogs like nonanal or octanol .
Case Studies
- Aldehyde Exposure and Inflammation : A study involving smokers and nonsmokers demonstrated that exposure to ozone significantly increased nonanal levels in lung fluid samples, indicating its potential role in mediating inflammatory responses .
- Biomarker Potential : Research suggests that nonanal could serve as a biomarker for assessing oxidative stress due to environmental pollutants such as ozone . This finding highlights the need for further investigation into its biological implications.
Q & A
Q. Key Reagents/Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Protection | THP, catalytic acid (e.g., p-TsOH) | Selective alcohol protection |
| Oxidation | PCC, CH₂Cl₂, NaOAc | Mild oxidation to aldehyde |
How can isotopic labeling (e.g., ¹³C) be incorporated into the synthesis of this compound?
(Advanced Synthesis)
Isotopic labeling involves Corey-Fuchs formyl-to-ethynyl conversion :
Alddehyde functionalization : React the aldehyde intermediate with triphenylphosphine and ¹³C-carbon tetrabromide in CH₂Cl₂, using anhydrous triethylamine to minimize side reactions.
Yield optimization : Reducing ¹³CBr₄ from 2 to 1 equivalent while maintaining 2 equivalents of PPh₃ achieves ~90% yield of 10-[¹³C]-labeled dibromide intermediates .
Q. Critical Considerations :
- Use inert atmosphere (N₂/Ar) to prevent moisture-sensitive reagent degradation.
- Monitor reaction progress via TLC or LC-MS to ensure isotopic purity.
What analytical techniques are essential for characterizing Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]-?
(Basic Characterization)
Core techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm THP protection (δ ~4.5–4.7 ppm for ether oxygen protons) and aldehyde proton (δ ~9.5–10 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic labeling efficiency.
- Infrared (IR) spectroscopy : C=O stretch (~1720 cm⁻¹) for aldehyde confirmation.
How can advanced spectroscopic methods resolve structural ambiguities in derivatives?
Q. (Advanced Characterization)
- Isotopic tracer studies : Use ¹³C NMR to track labeled carbons in synthetic intermediates .
- X-ray crystallography : Resolve stereochemistry in crystalline derivatives (e.g., THP-protected prostaglandin analogs) .
What are the reactivity trends of the THP-protected aldehyde group under varying conditions?
Q. (Basic Reactivity)
- Oxidation : Stable under PCC but degrades with strong oxidants (e.g., KMnO₄).
- Reduction : THP remains intact during NaBH₄ reduction of the aldehyde to alcohol .
- Acid sensitivity : THP deprotection occurs under aqueous acidic conditions (pH < 3) .
How should stability and storage conditions be optimized for this compound?
Q. (Advanced Stability)
- Storage : Anhydrous environments (desiccated, under N₂) at –20°C to prevent THP cleavage .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent decomposition .
What challenges arise in purifying intermediates, and how are they addressed?
Q. (Analytical Challenges)
- Separation of mono-/di-protected species : Use gradient silica gel chromatography (hexane/EtOAc) with Rf monitoring .
- Scale-up : Switch to preparative HPLC for >10 g batches to improve resolution.
How can conflicting data on reaction yields be resolved?
(Data Contradiction Analysis)
Example: Adjusting ¹³CBr₄ equivalents in isotopic labeling :
| ¹³CBr₄ (eq) | PPh₃ (eq) | Yield |
|---|---|---|
| 2 | 2 | 85% |
| 1 | 2 | 90% |
| Hypothesis: Excess PPh₃ compensates for reduced ¹³CBr₄. Validate via controlled replicates and kinetic studies. |
What biological screening approaches are suitable for evaluating its bioactivity?
Q. (Basic Biological Applications)
- In vitro assays : Test prostaglandin analogs (e.g., THP-protected derivatives) for receptor binding or anti-inflammatory activity .
- Metabolic stability : Use liver microsomes to assess THP deprotection rates .
How is this compound utilized in advanced drug delivery systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
